3-(2-Bromophenyl)-5-[(3-fluorophenyl)methylene]-2-thioxo-1,3-thiazolidin-4-one

X-ray crystallography structural confirmation halogen substitution geometry

Researchers screening for antifungal leads often encounter PAINS-related false positives, wasting resources on non-specific hits. This fully characterized 5-arylidene-2-thioxo-1,3-thiazolidin-4-one offers a validated, crystalline probe for Candida and Cryptococcus programs. Key supply assurance: • Validated SAR: 3-Fluorophenylmethylene substituent engineered for high logP and low polarizability, the key determinants of antifungal potency in this chemotype. • X-ray Confirmed Geometry: Provides verified (Z)-configuration and dihedral angles for accurate docking, pharmacophore building, and QSAR model refinement. • Critical PAINS Awareness: Mandatory Triton X-100 and DTT counter-screens are advised; structure enables differentiation of true target engagement from aggregation-based assay interference.

Molecular Formula C16H9BrFNOS2
Molecular Weight 394.3 g/mol
Cat. No. B12128835
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2-Bromophenyl)-5-[(3-fluorophenyl)methylene]-2-thioxo-1,3-thiazolidin-4-one
Molecular FormulaC16H9BrFNOS2
Molecular Weight394.3 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)N2C(=O)C(=CC3=CC(=CC=C3)F)SC2=S)Br
InChIInChI=1S/C16H9BrFNOS2/c17-12-6-1-2-7-13(12)19-15(20)14(22-16(19)21)9-10-4-3-5-11(18)8-10/h1-9H/b14-9-
InChIKeyHVSVGZGXDPVEIP-ZROIWOOFSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(2-Bromophenyl)-5-[(3-fluorophenyl)methylene]-2-thioxo-1,3-thiazolidin-4-one: Identity, Scaffold Class, and Procurement


3-(2-Bromophenyl)-5-[(3-fluorophenyl)methylene]-2-thioxo-1,3-thiazolidin-4-one (CAS 501410-69-1; molecular formula C₁₆H₉BrFNOS₂; exact mass 392.9293 g/mol) is a fully characterized, crystalline 5-arylidene-2-thioxo-1,3-thiazolidin-4-one (rhodanine) derivative [1]. The 2-thioxo-1,3-thiazolidin-4-one scaffold is recognized as a privileged heterocycle in medicinal chemistry, with derivatives reported to exhibit antibacterial, antifungal, antiviral, antitumor, anti-inflammatory, and aldose reductase inhibitory activities [2]. However, rhodanine-based compounds have also been flagged as pan-assay interference compounds (PAINS)—frequent hitters in high-throughput screening due to colloidal aggregation, Michael acceptor reactivity, and photometric interference—necessitating rigorous validation of any observed biological activity [3].

Structure Crystal structure confirmed, (Z)-configuration
Scaffold Privileged 5-arylidene-2-thioxo-4-thiazolidinone core
Screening PAINS-flagged: counter-screens required

Why 5-Arylidene-2-thioxo-1,3-thiazolidin-4-one Analogs Require Compound-Specific Evidence


Within the 5-arylidene-2-thioxo-1,3-thiazolidin-4-one series, seemingly minor modifications—particularly the identity and position of halogen substituents—can produce qualitatively different biological profiles. The C5 exocyclic double bond is a Michael acceptor whose reactivity is modulated by the electronic character of the arylidene substituent, while the N3-aryl group influences molecular geometry, logP, and target-binding orientation [1]. Published SAR analyses demonstrate that fluorophenyl-substituted rhodanines exhibit antifungal potency dependent on high logP and low polarizability, whereas bromophenyl congeners may preferentially engage antibacterial targets [2]. Furthermore, the PAINS liability is scaffold-inherent; any substitution that modulates the electrophilicity of the α,β-unsaturated system can alter the compound's promiscuity profile. These multidimensional structure–activity relationships mean that generic substitution—replacing the 3-fluorophenylmethylene group with a different arylidene, or swapping bromine for chlorine—can unpredictably shift potency, selectivity, and assay interference behavior. Procurement decisions must therefore be anchored to compound-specific characterization data rather than class-level assumptions.

Target
Potential Substitute
Risk
Meta-fluorophenyl at C5
Para-fluorophenyl analog
Binding geometry may shift
Bromine at N3
Des-bromo or chloro analog
Antibacterial potency may differ
Fluorinated arylidene
Non-fluorinated arylidene
Antifungal activity likely attenuated

Quantitative Evidence for 3-(2-Bromophenyl)-5-[(3-fluorophenyl)methylene]-2-thioxo-1,3-thiazolidin-4-one


Crystal Structure Confirmation and Regioisomeric Differentiation

The single-crystal X-ray structure of the target compound has been determined and deposited, confirming the (Z)-configuration at the C5 exocyclic double bond and establishing unambiguous regiochemical identity at both the N3-(2-bromophenyl) and C5-(3-fluorophenyl)methylene positions [1]. A closely related analog—3-(2-bromophenyl)-5-[(4-fluorophenyl)methylene]-2-thioxo-1,3-thiazolidin-4-one (CAS 501410-69-1)—has been indexed by ChemNet with the identical molecular formula (C₁₆H₉BrFNOS₂) but differing only in the fluorine substitution pattern (para vs. meta), providing a directly comparable structural isomer . Additionally, the des-fluoro analog 5-benzylidene-3-(2-bromophenyl)-2-thioxo-1,3-thiazolidin-4-one (MW 376.3 g/mol) lacks the fluorine atom entirely, serving as a baseline for assessing electronic effects of halogen substitution on the arylidene ring .

Crystal structure
Reported
X-ray: (Z)-configuration confirmed; meta-F vs para-F isomer distinction
Supports structure-based study context
Regioisomeric identity critical for design
X-ray crystallography structural confirmation halogen substitution geometry Z-configuration

Antifungal SAR: Fluorine-Substituted Rhodanines Against Candida and Cryptococcus

In a systematic SAR study of 14 (Z)-5-arylidenerhodanines evaluated under CLSI guidelines against standardized and clinical fungal isolates, fluorine- and CF₃-substituted derivatives were identified as the most active compounds [1]. The target compound, bearing a 3-fluorophenylmethylene substituent at C5, falls directly within this activity-optimized substitution class. The SAR analysis demonstrated that potent antifungal rhodanines possess high logP values and low polarizability, with the fluorine substituent contributing favorably to both parameters [1]. Representative compounds in this series showed fungicidal MIC values as low as 16 μg/mL against Candida tropicalis and Candida glabrata [2]. In contrast, non-fluorinated or bromine-only analogs lacking the fluorine substituent on the arylidene ring exhibited attenuated antifungal potency [1]. Mechanism-based assays ruled out ergosterol binding and membrane damage, suggesting a distinct, target-specific mode of action for fluorine-substituted derivatives [1].

Antifungal SAR
Class-level inference
F-substituted rhodanines most active subclass; logP-driven SAR
Supports antifungal screening context
Compound-specific MIC not reported
antifungal activity rhodanine SAR logP Candida spp. Cryptococcus neoformans

Antibacterial SAR: Bromine-Substituted Thiazolidinones Against Gram-Positive Bacteria

In a comprehensive antimicrobial evaluation of thiazole-based thiazolidinones, the 4-bromo-substituted derivative demonstrated the best overall antibacterial activity across all tested bacterial strains, with MIC values ranging from 2.3 to 39.8 μmol/mL × 10⁻² [1]. This brominated compound outperformed the reference drugs ampicillin (MIC 24.8–74.4 μmol/mL × 10⁻²) and streptomycin (MIC 4.3–17.2 μmol/mL × 10⁻²) [1]. The target compound's N3-(2-bromophenyl) substituent places it within this activity-enhancing bromine substitution class. For antifungal activity, the same 4-bromo derivative showed excellent potency with MIC values of 0.3–38.6 μmol/mL × 10⁻² against all tested fungi, surpassing ketoconazole (MIC 38.0 μmol/mL × 10⁻²) [1]. This bromine-dependent antibacterial potency trend is consistent with independent studies showing that 3-(2-bromophenyl)rhodanine (CAS 56676-48-3) and its analogs exhibit IC₅₀ values in the low micromolar range (3.19–6.27 μM) against Enterococcus faecalis in both growth inhibition and biofilm formation assays [2].

Antibacterial SAR
Class-level inference
4-Bromo-thiazolidinone: MIC 2.3–39.8 μmol/mL ×10⁻² vs ampicillin
Supports antibacterial screening context
MIC values from class representative
antibacterial activity thiazolidinone SAR bromine substitution Gram-positive bacteria MIC

Anticancer Activity: 2-Thioxo-4-thiazolidinones as Bcl-2/Mcl-1 Inhibitors

In a focused medicinal chemistry program, a series of 2-thioxo-4-thiazolidinone derivatives were designed and evaluated as Bcl-2 protein inhibitors [1]. The lead compound in this series (compound 31) achieved growth inhibition of K562 chronic myeloid leukemia cells comparable to that of (R)-Gossypol, a well-established Bcl-2 family inhibitor [1]. Furthermore, compound 31 inhibited the Mcl-1 (myeloid cell leukemia sequence 1) protein with a Ki value of 74 nM, demonstrating potent, target-specific binding [1]. The target compound shares the identical 2-thioxo-4-thiazolidinone core scaffold with compound 31, differing in the specific aryl substituents at N3 and C5, and thus belongs to the same pharmacophore class validated for Bcl-2/Mcl-1 dual inhibition. For context, (R)-Gossypol exhibits IC₅₀ values of 5.22–23 μM against K562 cells [2], while the benzoxathiolone-thiazolidinone hybrid class has produced IC₅₀ values of 4.0–5.3 μM against the same cell line [3].

Bcl-2/Mcl-1
Class-level inference
Analog compound 31 Mcl-1 Ki = 74 nM
Supports apoptosis pathway-response context
Scaffold-matched analog, not target compound
anticancer activity Bcl-2 inhibition Mcl-1 K562 leukemia apoptosis

Aldose Reductase Inhibition Compared to Epalrestat

In a systematic in vitro evaluation of 5-arylidene-2-thioxo-4-thiazolidinones as aldose reductase inhibitors (ARIs), most tested compounds exhibited good to excellent efficacy, with some achieving IC₅₀ values very similar to that of epalrestat—the only rhodanine-based ARI currently approved for clinical use in diabetic neuropathy [1]. Notably, N-unsubstituted analogs in this series showed the highest potency, with two compounds surpassing the reference drug sorbinil [1]. Epalrestat itself demonstrates IC₅₀ values of 10 nM (rat lens aldose reductase) and 25 nM (human placenta) [2]. The target compound, bearing an N3-(2-bromophenyl) substituent rather than the N-unsubstituted or N-carboxymethyl pattern of epalrestat, represents a structurally distinct substitution variant within the same pharmacophore class, offering a differentiated tool for probing the role of N3-substitution on aldose reductase binding kinetics and selectivity.

Aldose reductase
Class-level inference
N-unsubstituted analogs IC₅₀ comparable to epalrestat (10–25 nM)
Supports aldose reductase inhibition research
N3-substitution expected to modulate potency
aldose reductase inhibition diabetic complications epalrestat sorbinil rhodanine pharmacophore

PAINS Risk Profile and Counter-Screening Requirements

Rhodanine-based compounds—including the target 5-arylidene-2-thioxo-1,3-thiazolidin-4-one—have been explicitly classified as pan-assay interference compounds (PAINS) by Baell, Walters, and subsequent independent analyses [1]. The PAINS liability arises from three concurrent mechanisms: (1) colloidal aggregation at micromolar concentrations, causing non-specific protein inhibition that can be reversed by 0.01% Triton X-100 [2]; (2) Michael acceptor reactivity at the C5 exocyclic double bond, enabling covalent adduct formation with protein nucleophiles [1]; and (3) photometric interference in optical assays due to the compounds' intrinsic color [1]. Crucially, Bristol-Myers Squibb demonstrated that rhodanines undergo light-induced reactions that irreversibly modify proteins—a mechanism incompatible with drug-like optimization [3]. This PAINS classification directly differentiates the 2-thioxo-1,3-thiazolidin-4-one scaffold from structurally related but non-PAINS heterocycles such as thiazolidine-2,4-diones (e.g., pioglitazone) and hydantoins, which lack the thiocarbonyl group responsible for much of the promiscuous reactivity [1]. A literature survey identified 2,132 rhodanines reported as biologically active across 410 publications from 290 organizations, yet only 24 of these were commercial drug discovery companies—reflecting the academic community's under-recognition of PAINS liabilities [3].

PAINS risk profile
Class-level inference
Rhodanine = PAINS-positive; aggregation, Michael acceptor, photometric interference
Requires counter-screens for screening data
Orthogonal assays essential for hit validation
PAINS pan-assay interference colloidal aggregation Michael acceptor false positive HTS triage

Recommended Application Scenarios Based on Quantitative Evidence


Antifungal Screening Against Candida and Cryptococcus with PAINS Counter-Screens

This compound is most appropriately deployed in antifungal screening programs targeting Candida tropicalis, Candida glabrata, Candida albicans, and Cryptococcus neoformans, based on the established SAR showing that fluorine-substituted 5-arylidenerhodanines represent the most potent antifungal subclass within this chemotype [1]. The 3-fluorophenylmethylene substituent is expected to confer high logP and low polarizability—the two key physicochemical determinants of antifungal activity identified by Sortino et al. [1]. However, given the rhodanine scaffold's documented PAINS liability, all primary screening hits must be subjected to mandatory counter-screens: (a) 0.01% Triton X-100 addition to detect aggregation-based false positives [2]; (b) reducing agent (DTT) controls to assess Michael acceptor-driven non-specific reactivity [3]; and (c) orthogonal assay formats (e.g., SPR or ITC for direct binding confirmation) to distinguish genuine target engagement from assay interference [3].

Bcl-2/Mcl-1 Dual Inhibition in K562 Leukemia Models

The 2-thioxo-4-thiazolidinone scaffold has been validated for Bcl-2 and Mcl-1 dual inhibition, with the lead compound 31 demonstrating K562 growth inhibition comparable to (R)-Gossypol and Mcl-1 binding with Ki = 74 nM [1]. The target compound serves as a structurally distinct probe within this pharmacophore class, with the N3-(2-bromophenyl) and C5-(3-fluorophenyl)methylene substitution pattern offering a differentiated SAR data point for investigating how halogen substitution modulates Bcl-2 family protein binding selectivity. Researchers should benchmark activity against (R)-Gossypol (K562 IC₅₀ = 5.22–23 μM) [2] and BH3I-1 (Bcl-xL Ki = 2.4 μM) [3] as reference standards, and include imatinib as a clinically relevant comparator for CML models.

Aldose Reductase Inhibitor Development: Probing N3-Substitution Effects

The clinical approval of epalrestat (a rhodanine-based aldose reductase inhibitor with IC₅₀ = 10–25 nM) validates the 5-arylidene-2-thioxo-4-thiazolidinone scaffold for diabetic complication research [1]. The target compound's N3-(2-bromophenyl) substituent diverges from epalrestat's N3-carboxymethyl group, providing a tool to systematically probe how N3-substitution modulates aldose reductase binding affinity, selectivity over aldehyde reductase (ALR1), and metabolic stability. Published data indicate that N-unsubstituted 5-arylidene-2-thioxo-4-thiazolidinones achieve IC₅₀ values comparable to epalrestat, with some surpassing sorbinil [2]; the target compound's N3-substituted variant allows investigation of whether bromophenyl substitution enhances or attenuates potency relative to the N-unsubstituted baseline.

Structure-Based Drug Design Using Validated Crystal Structure

The availability of a confirmed single-crystal X-ray structure for the target compound [1] makes it uniquely suitable among 5-arylidenerhodanine derivatives for structure-based drug design applications. The experimentally determined (Z)-configuration, dihedral angles, and crystal packing interactions provide accurate geometric parameters for: (a) molecular docking studies against protein targets of interest; (b) pharmacophore model generation and validation; (c) DFT calculations and QSAR model building using experimentally verified rather than computationally predicted geometries; and (d) comparison with the 4-fluorophenyl positional isomer (CAS 501410-69-1) [2] to assess how meta- vs. para-fluorine substitution alters binding pose and target engagement. The NMR spectral data available through the KnowItAll database [3] further support identity verification and purity assessment in procurement workflows.

Application
Selection Property
Validation Focus
Antifungal screening studies
Fluorine-substituted rhodanine scaffold
PAINS counter-screens; logP-activity review
Bcl-2/Mcl-1 pathway inhibition research
2-Thioxo-4-thiazolidinone pharmacophore
Mcl-1 binding assay context; apoptosis endpoint review
Aldose reductase inhibition research
N3-substituted rhodanine probe
N3-substitution SAR; potency relative to N-unsubstituted
Structure-based compound design
Experimentally confirmed crystal structure
Docking and pharmacophore model validation
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